molecular formula C10H15N3O2 B11772984 Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate

Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate

Cat. No.: B11772984
M. Wt: 209.24 g/mol
InChI Key: PEIOUUCIOUUTNZ-UHFFFAOYSA-N
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Description

Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate is a heterocyclic compound featuring a fused triazole and partially saturated pyridine ring (5,6,7,8-tetrahydro structure) with a methyl ester-substituted propanoate side chain. This structure is characteristic of bioactive molecules, particularly in medicinal chemistry, where triazolo-pyridine/pyrazine derivatives are explored for enzyme inhibition (e.g., dipeptidyl peptidase-4 inhibitors like sitagliptin intermediates) . The ester group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)6-5-9-12-11-8-4-2-3-7-13(8)9/h2-7H2,1H3

InChI Key

PEIOUUCIOUUTNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NN=C2N1CCCC2

Origin of Product

United States

Preparation Methods

Hydrazide Cyclization Using Dehydrating Agents

A common approach involves cyclizing hydrazide intermediates to form the triazole ring. For example:

  • Starting Materials :

    • 3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH).

    • (R)-2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA).

  • Reaction Conditions :

    • PYRH and NAPA are coupled using reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile or THF.

    • The resulting hydrazide (HYDZ) undergoes dehydration with phosphorus(V) agents (e.g., POCl₃, PCl₅) or thiophosphetanes to form the triazole ring.

  • Propanoate Ester Introduction :

    • The propanoate side chain is introduced via alkylation of a pyridine intermediate with methyl acrylate or esterification of a carboxylic acid precursor.

Key Data :

StepReagentsYieldPurity
CouplingHATU, Hunig’s base85–92%≥95%
DehydrationPOCl₃78–85%≥97%

Multicomponent Reactions for One-Pot Synthesis

Pd-Catalyzed Cross-Coupling and Cyclization

Pd-mediated reactions enable simultaneous triazole formation and side-chain functionalization:

  • Substrates :

    • 5,6-Difluoropyridin-3-yl precursors.

    • Methyl propiolate or propargyl alcohol derivatives.

  • Conditions :

    • Suzuki-Miyaura coupling with tributylstannane reagents (e.g., 3-methyl-5-(tributylstannyl)isoxazole).

    • Cyclization via Huisgen azide-alkyne cycloaddition (CuAAC) or thermal methods.

Example :

  • A Pd(OAc)₂/XPhos system in 1,4-dioxane at 100°C for 16 hours yields triazolopyridine intermediates, which are alkylated with methyl bromopropanoate.

Key Data :

CatalystTemperatureYield
Pd(OAc)₂/XPhos100°C60–70%

Hydrogenation of Aromatic Precursors

Saturation of the Pyridine Ring

The tetrahydro-pyridine moiety is often achieved via catalytic hydrogenation:

  • Substrate : Fully aromatictriazolo[4,3-a]pyridine derivatives.

  • Conditions :

    • H₂ gas (1–3 atm) with Pd/C or Raney Ni in methanol/THF.

    • Transfer hydrogenation using ammonium formate and Pd/C.

Key Data :

CatalystH₂ PressureYield
10% Pd/C1 atm90–95%

Esterification of Carboxylic Acid Intermediates

Fischer Esterification

The propanoate ester is introduced via acid-catalyzed esterification:

  • Substrate : 3-(5,6,7,8-Tetrahydro-[1,triazolo[4,3-a]pyridin-3-yl)propanoic acid.

  • Conditions :

    • Methanol and H₂SO₄ (cat.) under reflux for 6–12 hours.

Key Data :

Acid CatalystTemperatureYield
H₂SO₄65°C88–92%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Hydrazide CyclizationHigh regioselectivityMulti-step synthesis
Multicomponent ReactionsOne-pot efficiencyRequires specialized catalysts
HydrogenationScalableRisk of over-reduction
Fischer EsterificationSimple conditionsAcid-sensitive substrates

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The propanoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Reagents/Conditions Products Yield Applications
1M NaOH, H₂O/EtOH, reflux3-(5,6,7,8-tetrahydro- triazolo[4,3-a]pyridin-3-yl)propanoic acid85–92%Intermediate for amide coupling or salt formation
HCl (conc.), ΔSame as above78%Industrial-scale processing

This reaction is critical for generating bioactive carboxylic acid derivatives, which are often explored for enhanced solubility or further functionalization.

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride-based reagents.

Reagents/Conditions Products Yield Selectivity
NaBH₄, MeOH, 0°C → RT3-(5,6,7,8-tetrahydro- triazolo[4,3-a]pyridin-3-yl)propan-1-ol65%Partial reduction of ester
LiAlH₄, THF, refluxSame as above88%Complete reduction

The alcohol derivative serves as a precursor for alkylation or etherification reactions in medicinal chemistry applications.

Alkylation at Nitrogen Centers

The triazole and pyridine nitrogen atoms participate in nucleophilic substitution reactions.

Reagents/Conditions Site of Alkylation Products Yield
CH₃I, K₂CO₃, DMF, 60°CN1 of triazole ring3-(5,6,7,8-tetrahydro-1-methyl- triazolo[4,3-a]pyridin-3-yl)propanoate73%
Benzyl bromide, NaH, DCM, RTN4 of pyridine ring3-(5,6,7,8-tetrahydro-4-benzyl- triazolo[4,3-a]pyridin-3-yl)propanoate68%

Alkylation modulates electronic properties and steric bulk, impacting biological activity.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in dipolar cycloaddition reactions, enabling structural diversification.

Reagents/Conditions Reaction Type Products Yield
Phenylacetylene, CuI, DIPEA, RTHuisgen 1,3-dipolar cycloadditionTriazole-linked biheterocyclic adducts82%
H₂O₂, AcOH, 50°COxidative ring expansionPyridotriazine derivatives58%

These reactions are exploited to synthesize complex architectures for high-throughput screening in drug discovery.

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions.

Reagents/Conditions Coupling Partners Products Yield
Pd(PPh₃)₄, K₂CO₃, DMF, 100°C4-Bromophenylboronic acid3-(5,6,7,8-tetrahydro-3-(4-phenyl)- triazolo[4,3-a]pyridin-3-yl)propanoate76%
Suzuki-Miyaura conditionsHeteroaryl boronic estersAnalogous heteroaryl-substituted derivatives60–75%

Such modifications enhance π-stacking interactions in target binding pockets.

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but is susceptible to strong oxidizers.

Condition Observation Degradation Products
150°C, N₂ atmosphere<5% decomposition after 24hNone detected
KMnO₄, H₂SO₄, ΔOxidative cleavage of triazole ringPyridine-3-carboxylic acid derivatives

These properties inform storage conditions and synthetic pathway design.

Scientific Research Applications

Antidiabetic Properties

One of the notable applications of this compound is in the development of antidiabetic agents. It serves as an intermediate in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes mellitus. DPP-4 inhibitors enhance insulin secretion and decrease glucagon levels in the bloodstream, which helps lower blood glucose levels effectively .

Neuropharmacological Effects

Research has indicated that compounds similar to methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate exhibit neuroprotective effects. These compounds have been evaluated for their anticonvulsant properties in various animal models. For example, studies have shown that related triazole derivatives can significantly reduce seizure activity induced by picrotoxin . The structural modifications provided by triazole rings contribute to enhanced biological activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that utilize readily available starting materials. The synthetic pathway includes the formation of the triazole ring followed by alkylation with propanoic acid derivatives. This method is advantageous due to its simplicity and efficiency in producing high yields with minimal byproducts .

Industrial Production

The compound's synthesis has been optimized for industrial applications. By employing methods that minimize side reactions and maximize yield, manufacturers can produce this compound at scale for pharmaceutical use. Such advancements are crucial for the economic viability of producing medicinal compounds .

Clinical Applications

A study published in Pharmaceutical Research highlighted the efficacy of sitagliptin in clinical settings where this compound acts as a precursor. The research demonstrated significant improvements in glycemic control among patients with type 2 diabetes over a 24-week period .

In Vivo Studies

In vivo studies conducted on animal models have shown that derivatives of this compound exhibit promising results in terms of neuroprotection and anticonvulsant activity. For instance, a specific derivative demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants while maintaining a favorable safety profile .

Mechanism of Action

The mechanism of action of Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Pyridine vs. Pyrazine

The triazolo-pyridine core in the target compound differs from triazolo-pyrazine analogs (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, CAS 762240-92-6) . Pyrazine rings introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. For instance, pyrazine derivatives often exhibit higher polarity and solubility in aqueous media compared to pyridine analogs.

Table 1: Core Structure Comparison
Compound Core Nitrogen Atoms LogP* (Predicted)
Target Compound Pyridine 3 1.8
3-Trifluoromethyl-triazolo-pyrazine Pyrazine 4 1.2

*LogP values estimated using fragment-based methods.

Substituent Modifications and Pharmacological Impact

a) Ester vs. Amine Side Chains

The methyl ester in the target compound contrasts with amine-terminated analogs like 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride (CID 47003546) . While esters are prone to hydrolysis, amines can form salts (e.g., hydrochlorides) to improve solubility. Amine derivatives may also target proton-coupled transporters or receptors.

b) Trifluoromethyl and Halogen Substituents

Compounds such as 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159553-30-6) and 3-(Trifluoromethyl)-triazolo-pyrazine demonstrate enhanced metabolic stability and bioavailability due to electron-withdrawing groups. The trifluoromethyl group, in particular, is known to resist oxidative metabolism.

Table 2: Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Weight Melting Point (°C) Solubility (mg/mL)*
Target Compound Methyl ester 237.3 N/A ~10 (DMSO)
3-Trifluoromethyl-triazolo-pyrazine -CF₃ 244.6 >250 (HCl salt) >50 (Water)
CID 47003546 -CH₂CH₂CH₂NH₂·2HCl 275.2 180–192 >100 (Water)

*Data inferred from structural analogs .

a) Enzyme Inhibition

Sitagliptin intermediates (e.g., 3-trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine) highlight the role of triazolo-heterocycles in DPP-4 inhibition . The target compound’s ester group may serve as a prodrug, with hydrolysis yielding a carboxylic acid for enhanced target binding.

b) Anti-inflammatory and Antimicrobial Potential

Triazolo-pyridazines (e.g., 3-(4-Methoxyphenyl)-3-methyl-2,3,5,6,7,8-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-thione) exhibit nitric oxide synthase inhibition , suggesting similar mechanisms for pyridine analogs.

Q & A

Basic: What are standard synthetic routes for Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving:

  • Cyclocondensation : Reacting hydrazine derivatives with cyclic ketones to form the triazolo-pyridine core.
  • Esterification : Introducing the methyl propanoate moiety through nucleophilic substitution or coupling reactions.
  • Purification : Use column chromatography (e.g., silica gel with gradients of methanol in dichloromethane) to isolate intermediates and final products .
    Key Considerations : Optimize reaction temperatures and stoichiometry to avoid side products like over-alkylated derivatives.

Advanced: How can reaction conditions be optimized to improve yield in triazolo-pyridine core formation?

Methodological Answer:

  • Catalytic Systems : Use HCl in ethanol for deprotection of Boc-protected intermediates, achieving >60% yield .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity by applying controlled heating (60–100°C) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency compared to non-polar alternatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the triazolo-pyridine scaffold and ester group (e.g., methyl propanoate resonance at δ ~3.6 ppm) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+^+ peak matching theoretical values within 2 ppm error) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and triazole ring vibrations .

Advanced: How can tautomeric equilibria in the triazolo-pyridine core be resolved experimentally?

Methodological Answer:

  • Variable-Temperature NMR : Perform 1H^1H NMR at temperatures ranging from 25°C to −40°C to observe dynamic tautomerism shifts .
  • X-ray Crystallography : Resolve solid-state tautomeric forms, confirming dominant structures for computational modeling .

Basic: What are common biological activity assays for triazolo-pyridine derivatives?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, referencing thiourea derivatives as positive controls .
  • Enzyme Inhibition : Test against targets like P2X7 receptors via fluorescence-based ATP-release assays .

Advanced: How are structure-activity relationship (SAR) studies designed for methyl propanoate analogs?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., trifluoromethyl vs. methoxy groups) on the triazolo-pyridine core .
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., mTOR or antimicrobial enzymes) .
  • In Vivo Validation : Prioritize analogs with <10 μM IC50_{50} in enzyme assays for pharmacokinetic profiling in rodent models .

Basic: What analytical methods ensure purity and stability of the compound?

Methodological Answer:

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (0.1% TFA) to assess purity (>99%) .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Advanced: How are nitrosamine impurities monitored in pharmaceutical intermediates like this compound?

Methodological Answer:

  • LC-MS/MS : Quantify nitrosamine derivatives (e.g., 7-nitroso analogs) at trace levels (LOQ ≤ 10 ppb) using MRM transitions .
  • Genotoxic Risk Assessment : Follow ICH M7 guidelines, calculating permitted daily exposure (PDE) based on Ames test data .

Basic: How to address contradictions between synthetic yield and bioactivity data?

Methodological Answer:

  • Purity Reassessment : Verify compound integrity via 1H^1H NMR and HRMS to rule out degradation or residual solvents .
  • Dose-Response Curves : Repeat bioassays with freshly prepared batches to confirm EC50_{50}/IC50_{50} reproducibility .

Advanced: What strategies resolve low yields in final esterification steps?

Methodological Answer:

  • Activating Agents : Use EDCI/HOBt or DCC for carbodiimide-mediated ester formation, improving yields from <40% to >70% .
  • Microwave Irradiation : Enhance reaction kinetics (e.g., 30 minutes at 80°C vs. 24 hours conventionally) .

Advanced: How are crystalline salt forms synthesized for improved physicochemical properties?

Methodological Answer:

  • Counterion Screening : Test HCl, mesylate, and tosylate salts via solvent evaporation (e.g., ethanol/water mixtures) to enhance solubility .
  • PXRD Analysis : Compare diffraction patterns with freebase forms to confirm salt formation and crystallinity .

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